molecular formula C19H19NO3 B118894 Clausine F CAS No. 142846-96-6

Clausine F

Cat. No. B118894
M. Wt: 309.4 g/mol
InChI Key: PAQIMQDRJHTGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clausine F is a natural product isolated from the plant Clausena excavata. It belongs to the family Rutaceae and has been found to possess various biological activities. Clausine F has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Clausine F, a biologically important 1-oxygenated carbazole, has been synthesized through Wittig reaction and annulation, followed by O-prenylation using Mitsunobu reaction and p-Claisen rearrangement (Kamat et al., 2014).

Biological Activity

  • Clausine F, along with Clausine D, has been isolated from the stem bark of Clausena excavata and shown significant antiplatelet aggregation activity (Wu & Huang, 1992).

Comparison with Other Clausine Alkaloids

  • Although not specific to Clausine F, Clausine B from Clausena excavata demonstrated antiproliferative activities against various human cancer cell lines, suggesting a potential area of application for related compounds like Clausine F (Wan Nor I’zzah Wan Mohd Zain et al., 2009).
  • Clausine E, related to Clausine F, was identified as an inhibitor of fat mass and obesity-associated protein (FTO) demethylase activity, indicating potential implications in obesity-related research (Wang et al., 2019).

properties

CAS RN

142846-96-6

Product Name

Clausine F

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate

InChI

InChI=1S/C19H19NO3/c1-11(2)8-9-12-14(19(22)23-3)10-16(21)18-17(12)13-6-4-5-7-15(13)20-18/h4-8,10,20-21H,9H2,1-3H3

InChI Key

PAQIMQDRJHTGBI-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C

Canonical SMILES

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C

Other CAS RN

142846-96-6

synonyms

clausine F
clausine-F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clausine F
Reactant of Route 2
Reactant of Route 2
Clausine F
Reactant of Route 3
Reactant of Route 3
Clausine F
Reactant of Route 4
Clausine F
Reactant of Route 5
Reactant of Route 5
Clausine F
Reactant of Route 6
Reactant of Route 6
Clausine F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.